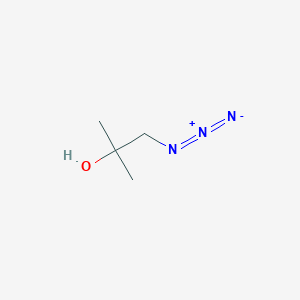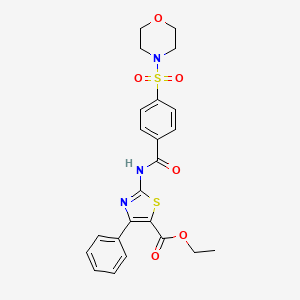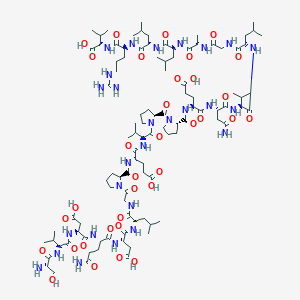
1-Azido-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of “1-Azido-2-methylpropan-2-ol” is not provided in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .
Wissenschaftliche Forschungsanwendungen
Biofuel Production
1-Azido-2-methylpropan-2-ol is relevant in the context of biofuel production. A study demonstrates the conversion of glucose to isobutanol, a biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. This process was optimized by addressing the imbalance in cofactor utilization, which is a critical obstacle for biofuel commercialization (Bastian et al., 2011).
Chemical Synthesis
The compound plays a role in chemical synthesis, particularly in the formation of 1H-[1,2,3]-triazoles through a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This process is efficient and versatile, compatible with solid-phase peptide synthesis (Tornøe et al., 2002).
Pharmaceutical Research
In pharmaceutical research, 1-Azido-2-methylpropan-2-ol derivatives have been evaluated for their antimalarial activity. Certain derivatives exhibit moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Enantioselective Synthesis
The compound is used in enantioselective synthesis. A study reports the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using 1-Azido-2-methylpropan-2-ol, leading to the synthesis of regio- and enantioselective amino alcohols and aziridines (Molinaro et al., 2010).
Industrial Chemistry
In industrial chemistry, it's involved in the hydrocarbonylation of alkenes to produce various alcohols, including butane-1,4-diol and 2-methylpropan-1-ol, which are significant in chemical manufacturing (Simpson et al., 1996).
Safe Chemical Reactions
The compound assists in ensuring safe chemical reactions. A study discusses the safe generation and use of hydrazoic acid in continuous flow reactors for synthesizing tetrazoles and β-azido-carboxamides, demonstrating the feasibility of high-temperature reactions with potentially explosive compounds (Gutmann et al., 2012).
Chemical Equilibria Studies
It's important in chemical equilibria studies, where equilibrium constants for reactions involving 2-methylpropan-1-ol provide insights into thermodynamic properties (Connett, 1972).
Anti-Knock Properties in Biofuels
1-Azido-2-methylpropan-2-ol derivatives have been investigated for their potential as anti-knock additives in biofuels, enhancing the performance of spark ignition engines (Mack et al., 2014).
Photo-assisted Oxidation
In photo-assisted oxidation processes, the compound contributes to the formation of oxygenates from alkanes, which is significant in understanding the mechanism of photo-oxidation of alkanes (Tanaka et al., 1996).
Radical-Nucleophilic Reactions
1-Azido-2-methylpropan-2-ol is involved in radical-nucleophilic (SRN1) reactions, which are critical in organic synthesis and the study of reaction mechanisms (Al-khalil et al., 1986).
Atmospheric Chemistry
In atmospheric chemistry, its derivatives are studied to understand the impact of volatile organic compounds on air quality and the formation of secondary organic aerosols (Carrasco et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-azido-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFIHQMUUKNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-methylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)


![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)